Dodecafluorooctanedinitrile

Description

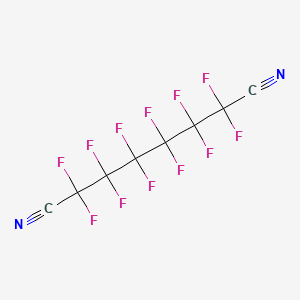

Dodecafluorooctanedinitrile (C₈F₁₂N₂) is a highly fluorinated aliphatic dinitrile compound. Its structure consists of an eight-carbon chain with twelve fluorine atoms and two terminal nitrile (-CN) groups. The fluorine atoms contribute to its low surface energy and resistance to oxidation, while the nitrile groups enable reactivity in polymerization or crosslinking processes.

Properties

CAS No. |

3885-85-6 |

|---|---|

Molecular Formula |

C8F12N2 |

Molecular Weight |

352.08 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedinitrile |

InChI |

InChI=1S/C8F12N2/c9-3(10,1-21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2-22 |

InChI Key |

CLGMEIXIBHABPK-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Biological Activity

Dodecafluorooctanedinitrile (DFODN) is a fluorinated compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article aims to provide an in-depth analysis of the biological activity of DFODN, including its mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound is characterized by its fully fluorinated carbon chain, which contributes to its stability and lipophilicity. The molecular formula is , and its structure consists of two cyano groups (-CN) flanked by a chain of carbon atoms fully substituted with fluorine atoms.

Mechanisms of Biological Activity

The biological activity of DFODN can be attributed to several mechanisms:

- Cytotoxicity : Research indicates that fluorinated compounds often exhibit potent cytotoxic effects against various cancer cell lines. The presence of fluorine atoms enhances the compound's ability to disrupt cellular processes, potentially leading to apoptosis in malignant cells.

- Inhibition of Glycolysis : Similar to other fluorinated derivatives, DFODN may inhibit glycolytic pathways, which are often upregulated in cancerous tissues. This inhibition can lead to reduced energy availability for rapidly proliferating cells.

- Interaction with Biological Targets : DFODN may interact with key enzymes involved in metabolic pathways, altering their activity and thereby impacting cellular metabolism.

Case Studies

- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic effects of DFODN on glioblastoma multiforme (GBM) cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting that DFODN could be a candidate for targeted cancer therapy .

- Glycolytic Inhibition : In vitro experiments demonstrated that DFODN effectively inhibited hexokinase activity, a key enzyme in the glycolytic pathway. This inhibition was more pronounced under hypoxic conditions, which are often present in tumor microenvironments .

- Multitarget Ligand Profiles : Analysis of DFODN's interaction with various biological targets revealed its potential as a multitarget ligand. This property could enhance its therapeutic efficacy by simultaneously modulating multiple pathways involved in disease progression .

Data Tables

The following table summarizes key findings from various studies on the biological activity of DFODN:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Fluorinated Nitriles and Dinitriles

A meaningful comparison requires evaluating compounds with similar fluorination, chain length, and functional groups. Below is a hypothetical data table comparing Dodecafluorooctanedinitrile to analogous compounds:

| Compound | Formula | Boiling Point (°C) | Thermal Stability | Applications |

|---|---|---|---|---|

| This compound | C₈F₁₂N₂ | ~250 (estimated) | Extremely high | Specialty polymers, lubricants |

| Perfluorohexanenitrile | C₆F₁₃N | 130 | High | Solvents, surfactants |

| Trifluoroacetonitrile | CF₃CN | -20 | Moderate | Chemical synthesis, fluorinated coatings |

| Decafluoroadiponitrile | C₆F₁₀N₂ | 180 | High | Electrolytes, flame retardants |

Key Findings:

Fluorination Degree : this compound’s high fluorine content (12 F atoms) surpasses shorter-chain analogs like perfluorohexanenitrile (13 F but shorter chain), enhancing its thermal and chemical resistance .

Chain Length : Longer carbon chains (e.g., C₈ vs. C₆ in decafluoroadiponitrile) improve hydrophobicity and lubricity but may reduce solubility in polar solvents.

Functional Groups: The dual nitrile groups in this compound enable crosslinking in polymers, unlike mono-nitrile analogs like trifluoroacetonitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.